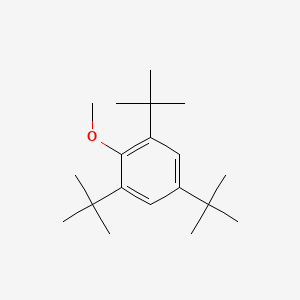

1,3,5-Tri-tert-butyl-2-methoxybenzene

Description

Significance of Highly Substituted Aromatic Systems in Organic Chemistry

Highly substituted aromatic systems are crucial in organic chemistry for several reasons. The dense substitution pattern can dramatically influence the molecule's reactivity, selectivity, and physical properties. The steric bulk of large substituents can shield reactive centers, leading to unusual stability or directing reactions to less hindered positions. Furthermore, these crowded systems provide valuable models for studying fundamental concepts such as conformational analysis, reaction mechanisms, and non-covalent interactions. The controlled synthesis and study of such molecules push the boundaries of synthetic methodology and deepen the understanding of molecular behavior.

1,3,5-Tri-tert-butyl-2-methoxybenzene as a Model Compound for Steric Investigations

Among sterically hindered aryl ethers, this compound serves as an excellent model compound for investigating the effects of extreme steric congestion. The presence of three bulky tert-butyl groups in a 1,3,5-relationship on the benzene (B151609) ring, coupled with a methoxy (B1213986) group at the 2-position, creates a highly crowded environment. This specific arrangement allows for detailed studies of how steric hindrance affects bond lengths, bond angles, molecular conformation, and the rotational dynamics of the substituent groups. Its structure provides a platform to explore the interplay between steric repulsion and electronic effects on the geometry and properties of the molecule.

Structural Elucidation of this compound

The molecular architecture of this compound has been a subject of detailed investigation to understand the consequences of severe steric strain.

Molecular Geometry and Symmetry

Key geometric parameters for this compound are summarized in the table below.

| Parameter | Value |

| C-O bond length (methoxy) | 1.43 Å |

| Average C-C bond length (ring to tert-butyl) | 1.51 Å |

| Angles between adjacent tert-butyl groups | ~120° ± 2° |

| Torsional angles (tert-butyl methyls to ring) | 15–25° |

Data sourced from crystallographic studies.

Crystallographic Studies

Single-crystal X-ray diffraction studies have provided precise insights into the solid-state structure of this compound. The compound crystallizes in the orthorhombic space group P2₁2₁2₁ with four molecules per unit cell. The crystal packing is primarily governed by weak C–H···π interactions, which occur between the methyl groups of the tert-butyl substituents and the aromatic rings of adjacent molecules. Notably, the methoxy group does not participate in hydrogen bonding.

| Parameter | Value |

|---|---|

| Space Group | P2₁2₁2₁ |

| a | 14.91 Å |

| b | 24.05 Å |

| c | 6.80 Å |

| Unit cell volume | 2438 ų |

| Z (molecules/unit cell) | 4 |

| Calculated Density | 1.12 g/cm³ |

Data from single-crystal X-ray diffraction studies.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and understanding the dynamic behavior of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for characterizing this molecule. In ¹H NMR at room temperature (298 K), the protons of the tert-butyl methyl groups appear as a single sharp peak, which indicates rapid rotation of these groups on the NMR timescale. However, variable-temperature NMR studies reveal the dynamic nature of the molecule. As the temperature is lowered below 200 K, this singlet splits into multiplets, demonstrating that the rotation of the tert-butyl groups becomes restricted and distinct conformational states can be observed.

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry of this compound would provide information about its molecular weight and fragmentation pattern. The molecular ion peak would confirm the compound's mass. Common fragmentation pathways for sterically hindered tert-butylated benzenes involve the loss of a methyl radical (CH₃) from a tert-butyl group to form a stable tertiary carbocation. For the parent compound 1,3,5-Tri-tert-butylbenzene (B73737), a prominent peak is observed at m/z 231, corresponding to the loss of a methyl group from the molecular ion (m/z 246). nih.govresearchgate.net

Conformational Analysis

The conformational preferences of the substituents in this compound are dictated by the intense steric interactions within the molecule.

Rotational Barriers of tert-Butyl Groups

The three tert-butyl groups experience significant steric hindrance, which restricts their rotation. As evidenced by variable-temperature NMR studies, the rotation is fast at room temperature but slows down at lower temperatures, allowing for the observation of distinct conformers. This indicates a significant energy barrier to rotation, a direct consequence of the steric clash between the bulky groups.

Conformational Preferences of the Methoxy Group

The orientation of the methoxy group is also heavily influenced by the adjacent tert-butyl groups. Nuclear Overhauser Effect Spectroscopy (NOESY) correlations show that the methoxy group adopts an eclipsed conformation relative to the neighboring tert-butyl substituent. This conformation is believed to minimize steric repulsions while maximizing hyperconjugative stabilization between the oxygen lone pairs and the aromatic π-system. In analogous, less hindered anisoles, the methoxy group typically lies in the plane of the benzene ring, but the steric pressure from the ortho-tert-butyl groups in this compound likely forces it into a specific, energetically favorable orientation.

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-tritert-butyl-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O/c1-17(2,3)13-11-14(18(4,5)6)16(20-10)15(12-13)19(7,8)9/h11-12H,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJLKFJCHFNSJQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)OC)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401247364 | |

| Record name | 1,3,5-Tris(1,1-dimethylethyl)-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401247364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3975-80-2 | |

| Record name | 1,3,5-Tris(1,1-dimethylethyl)-2-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3975-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Tris(1,1-dimethylethyl)-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401247364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Advanced Methodologies for 1,3,5 Tri Tert Butyl 2 Methoxybenzene and Its Derivatives

Regioselective Synthesis of Sterically Hindered Methoxybenzenes

The regioselective introduction of a methoxy (B1213986) group onto a sterically hindered benzene (B151609) ring, particularly one bearing multiple tert-butyl substituents, is a formidable synthetic task. Traditional electrophilic aromatic substitution reactions are often ineffective due to the steric hindrance imposed by the bulky alkyl groups, which can block access to the aromatic core.

Direct Arylation and Alkylation Approaches

Direct C-H functionalization approaches, such as direct arylation or alkylation, to form the 1,3,5-tri-tert-butyl-2-methoxybenzene scaffold in a single step are not well-documented in the literature. The steric congestion around the aromatic ring in precursors like 1,3,5-tri-tert-butylbenzene (B73737) makes it exceedingly difficult for incoming reagents to access the ortho position for methoxylation.

However, a more plausible approach involves the O-methylation of a pre-formed sterically hindered phenol (B47542). The synthesis of the precursor, 2,4,6-tri-tert-butylphenol (B181104), is well-established and typically proceeds via the acid-catalyzed alkylation of phenol with isobutylene (B52900). wikipedia.org Once this highly hindered phenol is obtained, it can be O-methylated to yield the target compound, this compound. Various methods have been developed for the O-methylation of phenols, including sterically hindered ones, using reagents like dimethyl carbonate (DMC) in the presence of a catalyst. researchgate.net The use of DMC is considered a greener alternative to traditional methylating agents like dimethyl sulfate (B86663) or methyl iodide. elsevierpure.com

| Phenolic Substrate | Methylating Agent | Catalyst/Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 2,4,6-Tri-tert-butylphenol | Dimethyl carbonate (DMC) | Tetrabutylammonium bromide (TBAB) | - | Semi-continuous process | Good | researchgate.net |

| Various Phenols | Dimethyl carbonate (DMC) | Cesium carbonate | - | 120-160°C | Good | elsevierpure.com |

| 2,6-Dimethylphenol | Tetramethylammonium hydroxide (B78521) (TMAH) | - | Ethanol | Microwave, 120°C | 88% | researchgate.net |

Functionalization of Pre-existing Sterically Hindered Benzene Scaffolds

An alternative and often more successful strategy involves the functionalization of an already assembled, sterically hindered benzene core. This approach circumvents the difficulty of introducing bulky groups late in the synthesis.

While not directly leading to the target molecule, the functionalization of substituted trimethoxybenzenes provides insights into the reactivity of highly substituted aromatic rings. For instance, 1,3,5-trimethoxybenzene (B48636) can undergo bromination, which could be a prelude to further transformations. However, the introduction of three bulky tert-butyl groups onto such a scaffold via subsequent reactions like Friedel-Crafts alkylation would be exceptionally challenging due to steric hindrance and potential side reactions.

A more direct route to functionalized 1,3,5-tri-tert-butylbenzene derivatives involves the halogenation of the parent hydrocarbon. The bromination of 1,3,5-tri-tert-butylbenzene can yield 1-bromo-2,4,6-tri-tert-butylbenzene. cdnsciencepub.com This reaction provides a handle for further functionalization, such as the introduction of a methoxy group via nucleophilic aromatic substitution or through an organometallic intermediate.

A significant competing reaction during the halogenation of poly-tert-butylated benzenes is ipso-substitution, where an electrophile attacks a carbon atom already bearing a substituent (in this case, a tert-butyl group), leading to the displacement of that substituent. For instance, the reaction of 1,3,5-tri-tert-butylbenzene with 2,4,6,8-tetraiodo-2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione in acetic and trifluoroacetic acids can lead to the substitution of one or two tert-butyl groups, forming iodo-substituted derivatives. researchgate.net The bromination of 1,3,5-tri-tert-butylbenzene can also lead to the displacement of a tert-butyl group, yielding 1-bromo-3,5-di-tert-butylbenzene. researchgate.net

| Halogenating Agent | Conditions | Major Product(s) | Reference |

|---|---|---|---|

| Bromine / Silver nitrate | - | 1-Bromo-2,4,6-tri-tert-butylbenzene | cdnsciencepub.com |

| 2,4,6,8-Tetraiodo-2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione | Acetic acid / Trifluoroacetic acid | Mono-, di-, and triiodo-substituted derivatives (via ipso-substitution) | researchgate.net |

| Bromine / Iron | - | 1-Bromo-3,5-di-tert-butylbenzene (via ipso-substitution) | researchgate.net |

The tert-butyl group can serve as a removable protecting or directing group in the synthesis of polysubstituted aromatic compounds. De-tert-butylation is typically achieved under acidic conditions. For example, 2,4-dimethyl-6-tert-butylphenol can be de-tert-butylated using a strong acid. wikipedia.org This strategy allows for the initial introduction of a bulky group to direct subsequent substitutions, followed by its removal to yield the final product. While not directly applicable to the synthesis of the target molecule where the tert-butyl groups are desired in the final structure, this methodology is a crucial tool in the broader context of synthesizing sterically hindered aromatics.

Multi-Step Synthetic Sequences for Overcrowded Aromatic Systems

Given the challenges associated with single-step regioselective syntheses, multi-step sequences are often necessary for the construction of overcrowded aromatic systems like this compound. A logical and feasible multi-step approach would involve the following key transformations:

Synthesis of a Sterically Hindered Precursor: The synthesis would likely commence with the preparation of a highly substituted benzene derivative that already incorporates the bulky tert-butyl groups. As mentioned earlier, the Friedel-Crafts alkylation of phenol with isobutylene to produce 2,4,6-tri-tert-butylphenol is a common starting point. wikipedia.org

Functional Group Interconversion: Once the sterically hindered phenol is obtained, the next step would be the conversion of the hydroxyl group to a methoxy group. This O-methylation can be achieved using various reagents, with dimethyl carbonate being a favorable option due to its lower toxicity and high selectivity. researchgate.net

An alternative multi-step route could start from 1,3,5-tri-tert-butylbenzene. This would involve:

Regioselective Halogenation: Introduction of a halogen, such as bromine, at the 2-position to form 1-bromo-2,4,6-tri-tert-butylbenzene. cdnsciencepub.com

Introduction of the Methoxy Group: The bromo-substituted compound could then be converted to the desired methoxy derivative. This could potentially be achieved through a nucleophilic aromatic substitution reaction, although the steric hindrance would make this challenging. A more viable approach might involve the formation of an organometallic intermediate, for example, by lithiation of the aryl bromide followed by reaction with a methylating agent, though this has not been explicitly detailed for this specific substrate.

These multi-step sequences, while longer, offer greater control over the regiochemistry and allow for the stepwise construction of the highly crowded target molecule.

Table of Compounds

| Compound Name | Synonyms | CAS Number | Chemical Formula |

|---|---|---|---|

| This compound | 2-Methoxy-1,3,5-tri-tert-butylbenzene | 3975-80-2 | C19H32O |

| 2,4,6-Tri-tert-butylphenol | - | 732-26-3 | C18H30O |

| 1,3,5-Tri-tert-butylbenzene | - | 1460-02-2 | C18H30 |

| 1,3,5-Trimethoxybenzene | - | 621-23-8 | C9H12O3 |

| 1-Bromo-2,4,6-tri-tert-butylbenzene | 2,4,6-Tri-tert-butylbromobenzene | 3975-77-7 | C18H29Br |

| 1-Bromo-3,5-di-tert-butylbenzene | - | 22385-69-9 | C14H21Br |

| 2,4-Dimethyl-6-tert-butylphenol | - | 1879-09-0 | C12H18O |

Preparation of Related Aryl-tert-butyl-methoxybenzene Analogues

The synthesis of aryl-tert-butyl-methoxybenzene analogues is a significant area of research, driven by the utility of these sterically hindered compounds as antioxidants and as intermediates in organic synthesis. mdpi.comgoogle.com Methodologies for their preparation primarily involve electrophilic aromatic substitution, particularly Friedel-Crafts alkylation, as well as more advanced catalytic and directed synthesis approaches that offer control over regioselectivity.

A common and direct method for introducing tert-butyl groups onto a methoxybenzene core is through Friedel-Crafts alkylation. This electrophilic aromatic substitution reaction typically employs a tert-butylating agent, such as tert-butyl alcohol or a tert-butyl halide, and a catalyst. For instance, the di-tert-butylation of p-dimethoxybenzene can be achieved using tert-butyl alcohol in a mixture of acetic acid and sulfuric acid, where sulfuric acid acts as the catalyst to generate the tert-butyl cation electrophile. amherst.edumnstate.edu The methoxy group is an activating, ortho-, para-director, which influences the position of the incoming tert-butyl groups. However, steric hindrance plays a crucial role in determining the final substitution pattern, often preventing further substitution once two tert-butyl groups are in place. rsc.org

The reaction conditions for Friedel-Crafts alkylation can be varied to optimize the yield of the desired product. Key factors include the choice of catalyst, solvent, and temperature. Lewis acids like aluminum chloride (AlCl₃) are also effective catalysts for these reactions, typically used with an alkyl halide. cerritos.edu

| Starting Material | Reagents | Catalyst | Product | Key Features |

|---|---|---|---|---|

| p-Dimethoxybenzene | tert-Butyl alcohol, Acetic acid | Sulfuric acid | 1,4-di-tert-butyl-2,5-dimethoxybenzene | Direct dialkylation; product precipitates from reaction. amherst.edu |

| t-Butylbenzene | t-Butyl chloride | Aluminum chloride | p-di-t-butylbenzene | Utilizes a tertiary halide to limit carbocation rearrangement. cerritos.edu |

Advanced methodologies have been developed to overcome the limitations of classical Friedel-Crafts reactions, such as achieving non-traditional substitution patterns. One such approach is the "contra-Friedel–Crafts" tert-butylation, which involves a sequence of directed metallation and sulfinylation. This strategy yields sulfoxides that can undergo ipso nucleophilic aromatic substitution with tertiary alkyllithiums, resulting in regioselectivity that is complementary to classical electrophilic substitution. rsc.org

Palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination protocol adapted for C-O bond formation, provide a powerful route to aryl tert-butyl ethers from aryl halides. organic-chemistry.org This method is particularly useful for synthesizing analogues from unactivated aryl bromides or chlorides and sodium tert-butoxide. The use of air-stable dialkylphosphinobiphenyl ligands facilitates these reactions under relatively mild conditions, offering a broad substrate scope and high yields. organic-chemistry.org This approach is valuable for creating precursors to hindered phenols.

| Aryl Halide | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Unactivated Aryl Bromides/Chlorides | Sodium tert-butoxide | Pd(OAc)₂, Dialkylphosphinobiphenyl ligand | Aryl tert-butyl ethers | organic-chemistry.org |

| 4-Bromoanisole | Sodium tert-butoxide | Pd(OAc)₂, Ligand 10 | 1-(tert-Butoxy)-4-methoxybenzene | researchgate.net |

Furthermore, the synthesis of these analogues often begins with sterically hindered phenols, which are themselves valuable compounds. nih.govnih.gov For example, 2,6-di-tert-butylphenol (B90309) can be synthesized and subsequently functionalized. google.com The synthesis of complex hindered phenols, such as 1,3,5-trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene, can be achieved in a two-step process from 2,6-di-tert-butyl phenol, paraformaldehyde, and mesitylene, which can then be methylated to produce the corresponding methoxybenzene derivative. researchgate.net

Reactivity Profiles and Mechanistic Investigations of 1,3,5 Tri Tert Butyl 2 Methoxybenzene

Influence of Steric Hindrance on Reaction Pathways

The reactivity of 1,3,5-tri-tert-butyl-2-methoxybenzene is profoundly influenced by the extreme steric congestion imposed by its substituents. The presence of three bulky tert-butyl groups, in conjunction with a methoxy (B1213986) group, creates a highly crowded environment around the aromatic core. This steric hindrance is a dominant factor that governs the molecule's reaction pathways, often overriding the electronic effects that typically dictate reactivity in less substituted arenes. Bulky substituents can significantly reduce reaction rates by hindering the approach of reagents to the aromatic ring. numberanalytics.com This effect is particularly pronounced in reactions that involve the formation of a bulky transition state, such as electrophilic aromatic substitution. The tert-butyl groups act as formidable physical barriers, shielding the aromatic ring and influencing the regioselectivity of chemical transformations.

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, but its application to this compound presents unique challenges and outcomes due to steric factors. msu.edu The methoxy group is a strongly activating, ortho-, para-director, while alkyl groups like tert-butyl are weakly activating ortho-, para-directors. stackexchange.comlibretexts.org In this molecule, the positions ortho to the methoxy group are the C6 position and the C2 position (which is substituted with a tert-butyl group). The para position is C4. The C6 position is severely encumbered by the adjacent tert-butyl group at C1. Consequently, electrophilic attack is overwhelmingly directed to the less hindered C4 position, which is para to the methoxy group and meta to the two tert-butyl groups at C1 and C5.

The steric hindrance is so significant that it not only directs substitution but can also lead to unconventional reaction pathways. For instance, in related highly alkylated benzenes, halogenation reactions can result in the substitution of an entire tert-butyl group rather than an aromatic proton, particularly under conditions that favor thermodynamic control. researchgate.net

Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Electronic Influence | Steric Hindrance | Predicted Outcome |

|---|---|---|---|

| C4 (para to -OCH₃) | Strongly Activated | Accessible | Major Product |

| C6 (ortho to -OCH₃) | Strongly Activated | Severely Hindered | Minor or No Product |

The principles of kinetic and thermodynamic control are critical for understanding the outcomes of reactions involving sterically congested molecules. wikipedia.org A kinetically controlled reaction, typically occurring at lower temperatures, favors the product that is formed fastest, meaning it has the lowest activation energy. libretexts.orgyoutube.com A thermodynamically controlled reaction, usually at higher temperatures, allows for equilibrium to be established, favoring the most stable product. pressbooks.pub

In the context of this compound, electrophilic attack at the accessible C4 position would have a lower activation energy and is therefore the kinetically favored pathway. Attack at the sterically shielded C6 position would involve a much higher activation energy due to severe steric clashes in the transition state, making it kinetically disfavored.

However, under harsh conditions that allow for reversibility (thermodynamic control), alternative products could potentially form. For example, ipso-substitution at one of the tert-butyl-substituted carbons or even rearrangement of the alkyl groups might lead to a more stable, albeit more slowly formed, thermodynamic product. Studies on the halogenation of 1,3,5-tri-tert-butylbenzene (B73737) have shown that substitution of a tert-butyl group can occur, indicating that pathways other than simple C-H substitution are possible under certain conditions. researchgate.net

Hypothetical Kinetic vs. Thermodynamic Products in an EAS Reaction

| Control Type | Favored Product | Reaction Conditions | Rationale |

|---|---|---|---|

| Kinetic | C4-Substituted Product | Low Temperature, Short Reaction Time | Lower activation energy due to steric accessibility. libretexts.org |

| Thermodynamic | Potentially a rearranged or ipso-substituted product | High Temperature, Long Reaction Time | Allows overcoming high activation barriers to form the most stable isomer. pressbooks.pub |

The methoxy group is a powerful activating group that directs incoming electrophiles to the ortho and para positions by donating electron density through resonance. libretexts.org However, in the severely crowded environment of this compound, this directing effect is dramatically constrained. The ortho position at C6 is effectively blocked by the flanking tert-butyl group at C1. chegg.com Any attempt by an electrophile to approach this site would be met with significant steric repulsion.

As a result, the powerful para-directing influence of the methoxy group is funneled exclusively to the C4 position. This makes the regioselectivity of electrophilic aromatic substitution on this substrate remarkably predictable, with the reaction occurring almost exclusively at the single available, activated, and unhindered position. The electronic activation provided by the methoxy group remains crucial for the reaction to proceed, but the steric environment dictates the ultimate position of the substitution.

Steric inhibition of resonance (SIR) is a phenomenon where bulky groups near a resonance-donating or -withdrawing group force it to twist out of the plane of the aromatic ring. nih.gov This loss of coplanarity disrupts the p-orbital overlap necessary for resonance, thereby diminishing the group's electronic effect. rsc.org

Electrophilic Aromatic Substitution Reactivity and Regioselectivity

Carbon-Hydrogen (C-H) Bond Activation in Highly Substituted Arenes

The selective functionalization of C-H bonds is a powerful tool in modern synthesis. snnu.edu.cn In highly substituted arenes like this compound, two types of C-H bonds are available for activation: the single aromatic C-H bond at the C4 position and the numerous aliphatic C-H bonds of the three tert-butyl groups.

The steric congestion that dictates EAS reactivity also plays a key role in C-H activation. nih.gov Transition metal-catalyzed C-H activation often relies on the coordination of the metal to the substrate. springernature.com The bulky tert-butyl groups can hinder the approach and coordination of a metal catalyst to the aromatic C-H bond at C4. Conversely, the steric bulk can also be exploited to direct activation to less hindered positions. The C-H bonds of the tert-butyl groups are generally strong and unreactive. torvergata.it However, specialized catalytic systems have been developed that can selectively hydroxylate the primary C-H bonds of tert-butyl groups, overcoming both their high bond dissociation energy and steric encumbrance. torvergata.it The interplay of steric and electronic factors in this compound makes it a challenging but interesting substrate for studying site-selectivity in C-H activation reactions.

Rearrangement Reactions and Fragmentations

Highly substituted aromatic compounds can undergo rearrangement and fragmentation reactions, especially under acidic conditions or during mass spectrometric analysis. The tert-butyl groups on this compound are susceptible to such transformations.

Under strong acid catalysis, it is possible for a tert-butyl group to de-alkylate and re-alkylate at a different position, a process driven by the formation of a stable tert-butyl cation. In some electrophilic reactions on heavily substituted tert-butylbenzenes, the electrophile may attack the carbon bearing a tert-butyl group (ipso attack), leading to the elimination of the tert-butyl cation and its replacement by the electrophile. researchgate.net

In mass spectrometry, the fragmentation of tert-butyl substituted aromatics is well-characterized. The molecular ion typically undergoes fragmentation via the loss of a methyl radical (CH₃•) to form a stable tertiary benzylic-type cation. researchgate.net This initial loss is often followed by further fragmentation, such as the elimination of ethene (C₂H₄). researchgate.net These fragmentation patterns provide valuable information about the structure of the parent molecule.

Oxidative Transformations of Sterically Hindered Methoxybenzenes

The oxidation of methoxybenzenes, particularly those with significant steric hindrance, is a subject of considerable interest due to the unique reactivity conferred by the electron-donating methoxy group and the protective bulk of substituents like tert-butyl groups. While specific studies on the oxidative transformation of this compound are not extensively detailed in the literature, the reactivity can be inferred from studies on related sterically hindered and non-hindered methoxyarenes.

The oxidation of such compounds often proceeds via the formation of a radical cation upon one-electron oxidation. chemicalbook.com For instance, 1,3,5-trimethoxybenzene's radical cation is a key intermediate in photochemical processes, capable of oxidizing alcohols through electron transfer. chemicalbook.com The bulky tert-butyl groups in this compound are expected to stabilize this radical cation intermediate, potentially influencing the course of the reaction.

Catalytic systems have been developed for the specific oxidation of anisoles. A notable example involves a ruthenium complex, [RuIII(Me3tacn)(CF3CO2)2(H2O)]CF3CO2, which, in conjunction with tert-butyl hydroperoxide (TBHP) as the oxidant, effectively converts anisoles into p-benzoquinone monoketals. This transformation is considered a formal regioselective oxidation of the aromatic C-H bond situated para to the methoxy group. In the case of this compound, the position para to the methoxy group is occupied by a tert-butyl group, which would likely prevent a similar p-benzoquinone formation and could lead to alternative reaction pathways, such as side-chain oxidation or substitution of a tert-butyl group.

Research on the oxidation of sterically hindered phenols, which are structurally related to hindered methoxybenzenes, shows that they typically undergo homolytic oxidation to produce stable phenoxy radicals. researchgate.net The stability of these radicals is attributed to both resonance delocalization of the unpaired electron into the aromatic ring and the steric shielding provided by the bulky substituents. researchgate.net A similar formation of a stabilized radical species could be anticipated for this compound, which would dictate its subsequent transformations.

The table below summarizes findings from the oxidation of related methoxybenzene compounds, providing insight into potential reaction pathways.

| Substrate | Catalyst / Oxidant | Product(s) | Yield | Reference |

| 2-Methoxyanisole | [RuIII(Me3tacn)(CF3CO2)2(H2O)]CF3CO2 / TBHP | 3,4-Dimethoxy-4-tert-butoxy-2,5-cyclohexadienone | 82% | |

| 1,3,5-Trimethoxybenzene (B48636) | [RuIII(Me3tacn)(CF3CO2)2(H2O)]CF3CO2 / TBHP | Dimethoxyquinone | 76% | |

| 4-Methyl-2,6-di-t-butylphenol | Potassium t-butoxide / O2 | Hydroperoxycyclohexadienone | High | researchgate.net |

| 2,6-Di-t-butylphenol | Base / O2 | Diphenoquinone | - | researchgate.net |

Cyclotrimerization Pathways to Substituted Benzene (B151609) Cores

The [2+2+2] cycloaddition of alkynes, commonly known as cyclotrimerization, is a powerful and atom-economical method for the synthesis of substituted benzene rings. nih.gov This strategy is highly relevant for constructing the 1,3,5-trisubstituted core of molecules like this compound. A significant challenge in the cyclotrimerization of unsymmetrical alkynes is controlling the regioselectivity to favor the formation of 1,3,5-substituted isomers over the often thermodynamically more stable 1,2,4-substituted isomers. nih.govarkat-usa.org

Various catalytic systems have been developed to address this regioselectivity issue. Transition metal catalysts based on rhodium, cobalt, and nickel are commonly employed. nih.govresearchgate.net For example, a cationic Rh(I)-biaryldiphosphine complex has been shown to catalyze the homotrimerization of terminal alkynes, yielding predominantly the 1,2,4-substituted benzene. nih.gov However, careful selection of catalysts and reaction conditions can steer the reaction towards the desired 1,3,5-isomer.

A novel and highly regioselective method utilizes an indium(III) catalyst, specifically InCl3, in the presence of 2-iodophenol. This system promotes the cyclotrimerization of various terminal alkynes to afford 1,3,5-substituted benzenes in excellent yields and with complete regioselectivity. nih.govresearchgate.net This approach is notable for its tolerance to air and its adherence to the principles of green chemistry. nih.gov

Another effective, environmentally friendly approach involves the use of p-toluenesulfonic acid monohydrate (p-TsOH·H2O) as a catalyst under solvent-free conditions. arkat-usa.org This method provides good to excellent yields of 1,3,5-trisubstituted benzenes from a range of alkynes, overcoming the need for precious metal catalysts and harsh reaction conditions that often plague other protocols. arkat-usa.org

The table below details several catalytic systems developed for the regioselective synthesis of 1,3,5-substituted benzenes via alkyne cyclotrimerization.

| Catalyst System | Alkyne Substrate | Conditions | Product | Selectivity / Yield | Reference |

| InCl3 / 2-Iodophenol | Terminal Alkynes | Sealed Tube | 1,3,5-Substituted Benzenes | Complete Regioselectivity, Excellent Yields | nih.govresearchgate.net |

| p-TsOH·H2O | Terminal Alkynes | Solvent-free, 60-140 °C | 1,3,5-Substituted Benzenes | High Regioselectivity, Good to Excellent Yields | arkat-usa.org |

| Ni(PPh3)2Cl2 / dppb / Zn / ZnI2 | Terminal Alkynes | THF, 60 °C | 1,3,5-Substituted Benzenes | Controllable Regioselectivity | researchgate.net |

| Cationic Rh(I)-DTBM-SEGPHOS | Terminal Alkynes | 1,2-Dichloroethane, 60 °C | 1,2,4- and 1,3,5-Isomers | Predominantly 1,2,4-isomer | nih.gov |

These advanced cyclotrimerization methods provide efficient and selective pathways to the 1,3,5-substituted benzene core, a key structural motif in this compound and other complex aromatic compounds.

Conformational Analysis and Stereochemical Aspects

Steric Repulsions and Preferred Conformations in Overcrowded Benzene (B151609) Derivatives

The structure of 1,3,5-Tri-tert-butyl-2-methoxybenzene is a classic example of an overcrowded aromatic system. The significant steric repulsion between the bulky tert-butyl groups is the primary determinant of the molecule's preferred conformation. In order to minimize the intense van der Waals clashes that would occur in a perfectly planar arrangement, the molecule adopts a distorted, "propeller-like" conformation. This distortion involves the tert-butyl substituents rotating out of the plane of the aromatic ring.

This deviation from planarity is quantifiable through specific geometric parameters. Single-crystal X-ray diffraction studies have provided precise measurements of the molecule's structure. The torsional angles between the methyl groups of the tert-butyl substituents and the benzene ring are typically in the range of 15–25°. The bond angles between the adjacent tert-butyl groups are approximately 120° (± 2°), approaching an ideal trigonal planar geometry, though the presence of the methoxy (B1213986) group at the 2-position introduces minor distortions of less than 5°.

Table 1: Key Geometric Parameters for this compound

| Parameter | Value |

|---|---|

| C-O Bond Length (Methoxy) | 1.43 Å |

| C-C Bond Length (Benzene-tert-butyl) | 1.51 Å (average) |

| Torsional Angle (tert-butyl vs. Benzene) | 15–25° |

This interactive table summarizes key bond lengths and angles, illustrating the steric strain.

Restricted Rotation Phenomena about Aryl-Oxygen Bonds

The significant steric hindrance created by the two flanking tert-butyl groups (at positions 1 and 3 relative to the methoxy group at position 2) imposes a substantial barrier to rotation around the aryl-oxygen (Caryl-O) bond. In less crowded anisoles, the methoxy group often lies within or near the plane of the phenyl ring. However, in highly substituted systems like this one, such a conformation is energetically unfavorable due to severe steric clashes between the methoxy group's methyl substituent and the ortho-tert-butyl groups.

Studies on analogous compounds with bulky ortho-substituents demonstrate this principle clearly. For instance, in 1,3,5-trichloro-2-methoxybenzene, the two ortho-chloro substituents force the methoxy group to rotate significantly out of the aromatic plane, resulting in a large dihedral angle of 84.11°. nih.govresearchgate.net Similarly, research on chromium complexes of 1,3-di-tert-butyl-2-methoxybenzene (B3047985) has shown the presence of distinct species at low temperatures that differ in the orientation of the methoxy group, with a free energy of activation for interconversion near 50 kJ mol⁻¹. researchgate.net Given that this compound features even greater steric crowding, the barrier to rotation about its aryl-oxygen bond is expected to be similarly high, effectively locking the methoxy group into a specific orientation relative to the ring.

Dynamic Behavior and Interconversion of Conformers

The steric crowding in this compound also leads to restricted rotation of the tert-butyl groups themselves, a phenomenon observable through dynamic Nuclear Magnetic Resonance (NMR) studies. At room temperature (298 K), the ¹H NMR spectrum shows a single sharp signal for the protons of the tert-butyl methyl groups. This indicates that, on the NMR timescale, the rotation of these groups is rapid, averaging the magnetic environments of the protons.

However, as the temperature is lowered, this dynamic behavior slows significantly. Below 200 K, the singlet decoalesces and splits into multiplets. This change signifies that the rotation has become slow enough on the NMR timescale to resolve distinct conformational states. The observation of splitting reveals the existence of at least three different conformational states resulting from the hindered rotation of the tert-butyl groups, which are continuously interconverting at higher temperatures. This dynamic process underscores the molecule's constant flux between slightly different spatial arrangements to alleviate internal steric strain.

Influence of Methoxy Group Orientation on Molecular Architecture

Nuclear Overhauser Effect Spectroscopy (NOESY) correlations have shown that the methoxy group adopts an eclipsed conformation relative to the adjacent tert-butyl substituent. This specific orientation is a compromise to minimize steric clashes while simultaneously maximizing potential stabilizing hyperconjugative interactions between the oxygen's lone pair electrons and the aromatic π-system. This fixed orientation, coupled with the out-of-plane rotation of the tert-butyl groups, defines the unique and highly constrained three-dimensional shape of the molecule.

This interactive table provides a summary of the key conformational features of the molecule.

Coordination Chemistry and Ligand Design Potential

1,3,5-Tri-tert-butyl-2-methoxybenzene as a Sterically Bulky Ligand Precursor

A "ligand precursor" is a chemical compound that serves as a starting material for the synthesis of a ligand, which can then bind to a metal center. This compound is an exemplary precursor for creating ligands with significant steric bulk. The three tert-butyl groups impose a rigid and voluminous architecture, which is a highly sought-after characteristic in modern ligand design.

Sterically demanding ligands are crucial for stabilizing metal complexes, particularly those with unusual oxidation states or coordination numbers. numberanalytics.com The bulk can create a protective "pocket" around the metal center, preventing undesirable intermolecular reactions, such as dimerization or decomposition, and shielding the metal from attack by solvent molecules or other reagents. researchgate.net This steric protection is fundamental to the design of highly active and selective catalysts. numberanalytics.com

Table 1: Structural Features of this compound

| Feature | Description | Implication for Ligand Design |

| Three tert-Butyl Groups | Large, sterically demanding alkyl groups positioned symmetrically on the benzene (B151609) ring. | Creates a significant steric footprint, enforcing a large cone angle in derived ligands and providing a protective environment for a coordinated metal center. |

| Methoxy (B1213986) Group | An oxygen atom bonded to a methyl group and the aromatic ring; an electron-donating substituent. | Increases the electron density of the aromatic ring, making derived ligands stronger electron donors to the metal center, which can influence catalytic activity. nih.gov |

| Aromatic Ring | A stable, planar phenyl scaffold. | Provides a rigid and predictable framework upon which coordinating functional groups (e.g., phosphines) can be installed. |

Design and Synthesis of Derivatives for Metal Complexation

The transformation of this compound into a functional ligand for metal complexation requires chemical modification to introduce atoms capable of coordinating to a metal. nih.gov A common strategy involves the synthesis of phosphine (B1218219) ligands, which are widely used in catalysis. nih.gov

A plausible synthetic route to a phosphine ligand derivative could involve the following steps:

Demethylation: The methoxy group (-OCH₃) is converted to a hydroxyl group (-OH) to yield 2,4,6-tri-tert-butylphenol (B181104).

Functionalization: The resulting phenol (B47542) can be converted into an aryl triflate or halide, which is a common substrate for cross-coupling reactions.

Phosphination: The aryl triflate or halide can then be reacted with a phosphine source, such as diphenylphosphine, under palladium catalysis to form the desired bulky phosphine ligand. nih.gov

Alternatively, directed ortho-metalation could be employed, where a functional group directs the removal of a proton from an adjacent position on the ring by a strong base, followed by quenching with an electrophile like a chlorophosphine. msu.edu The synthesis of such highly substituted ligands can be challenging due to the very steric hindrance that makes them desirable. nih.govresearchgate.net Metal complexes featuring ligands with bulky 2,4-di-tert-butylphenol (B135424) moieties have been synthesized and studied, demonstrating the feasibility of coordinating such sterically encumbered frameworks to various metals, including titanium, zirconium, hafnium, zinc, and manganese. researchgate.netresearchgate.net

Role of Bulky Aryl-Ether Moieties in Organometallic Chemistry

The combined features of the bulky tert-butyl groups and the aryl-ether moiety play a distinct role in modulating the properties of a metal complex.

Steric Influence : The primary role of the bulky substituents is to enforce a specific geometry around the metal center. This steric control can influence the approach of substrates to the catalyst, thereby dictating the selectivity (e.g., regioselectivity or enantioselectivity) of a reaction. researchgate.net Furthermore, bulky ligands are known to promote key steps in catalytic cycles, such as reductive elimination, which is often the product-forming step in cross-coupling reactions. mit.edu

Electronic Influence : The methoxy group is electron-donating, which increases the electron density on the ligand. nih.gov When coordinated to a metal, such a ligand acts as a strong sigma-donor, making the metal center more electron-rich. This can enhance the metal's reactivity in crucial catalytic steps like oxidative addition. researchgate.netmit.edu The combination of significant bulk and electron-richness is a hallmark of many high-performance ligands used in modern catalysis. mit.eduacs.org

Structural Stability : The aryl C–O ether bond is characterized by high bond dissociation energy and is generally chemically inert. rsc.org This makes the aryl-ether group a robust and stable component of a ligand's backbone, capable of withstanding the harsh conditions of many catalytic reactions. While C–O bond activation is a field of study, it typically requires specific transition-metal complexes designed for that purpose. rsc.org

Ligand Architectures for Catalytic Applications

Ligands derived from precursors like this compound are prime candidates for applications in homogeneous catalysis, particularly in palladium-catalyzed cross-coupling reactions. numberanalytics.com These reactions, which form the cornerstone of modern synthetic chemistry for creating carbon-carbon and carbon-heteroatom bonds, often rely on catalysts supported by bulky, electron-rich phosphine ligands. numberanalytics.comnih.gov

For instance, in Buchwald-Hartwig amination, bulky ligands facilitate the coupling of amines with aryl halides. nih.gov The steric hindrance of the ligand promotes the final C-N reductive elimination step and helps to stabilize the active monoligated palladium(0) species. nih.govmit.edu Similarly, in Suzuki-Miyaura coupling, these ligands enhance catalyst activity, allowing for the coupling of sterically hindered substrates at low catalyst loadings. numberanalytics.com The use of bulky and electron-rich phosphine ligands is often key to achieving high catalytic activity. researchgate.netmit.edu

Table 2: Influence of Bulky Aryl-Ether Ligand Features on Catalysis

| Ligand Feature | Effect on Metal Center | Impact on Catalytic Performance | Example Catalytic Reactions |

| High Steric Bulk | Creates a sterically crowded coordination sphere; stabilizes low-coordinate species. | Promotes reductive elimination; enhances selectivity; allows for coupling of hindered substrates. numberanalytics.commit.edu | Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, Heck Reaction. numberanalytics.com |

| Electron-Donating Groups | Increases electron density at the metal. | Promotes oxidative addition of substrates (e.g., aryl chlorides); increases overall catalyst activity. researchgate.netnih.gov | Cross-coupling with unreactive substrates. researchgate.net |

| Rigid Aromatic Backbone | Provides a well-defined and stable geometry. | Leads to predictable and reproducible catalyst behavior and selectivity. | Asymmetric Hydrogenation (with chiral backbones). numberanalytics.com |

Supramolecular Interactions in Metal-Organic Frameworks and Coordination Polymers Featuring Aryl-Ether Linkers

Beyond discrete molecular complexes, derivatives of this compound have potential as building blocks, or "linkers," for constructing crystalline porous materials like Metal-Organic Frameworks (MOFs) and coordination polymers. bath.ac.ukfrontiersin.org MOFs are assembled from metal ions or clusters connected by organic linkers, creating materials with exceptionally high surface areas and tunable pore sizes. researchgate.net

A linker derived from this compound (for example, by converting it into a di- or tri-carboxylic acid) would be exceptionally bulky. This steric hindrance would prevent the resulting framework from forming a dense, interpenetrated structure, thereby promoting the formation of large pores and cavities. frontiersin.org Such high-porosity materials are of great interest for applications in gas storage and separation. researchgate.net

Applications in Advanced Materials and Catalysis

Role as Precursors for Functional Materials

While 1,3,5-Tri-tert-butyl-2-methoxybenzene is a specialized compound, its true value in materials science often lies in its role as a precursor or building block for more complex functional molecules. The robust t-butylated phenyl scaffold is a desirable structural motif for creating materials with enhanced stability and specific physical properties.

A primary application for structurally related compounds is in the synthesis of antioxidants and stabilizers for polymers. For instance, the analogous compound 2,4,6-Tri-tert-butylphenol (B181104) (2,4,6-TTBP) serves as a starting material for the production of other widely used antioxidants, such as 2,6-di-tert-butyl-4-methoxyphenol. nih.govwikipedia.org The reaction pathway involves the oxidation of 2,4,6-TTBP to a phenoxy radical, which can then react with other molecules like alcohols at the 4-position. wikipedia.org Subsequent cleavage of the tert-butyl group at this position under acidic conditions yields the desired functionalized phenol (B47542). wikipedia.org This demonstrates a common strategy where bulky phenolic structures are chemically modified to create valuable industrial additives. The methoxy (B1213986) group in this compound can be readily converted to a hydroxyl group, turning it into a phenol derivative that can undergo similar transformations, highlighting its potential as a versatile intermediate in the synthesis of high-performance chemicals.

Application in Polymer Science

The influence of bulky aromatic structures is significant in polymer science, where they can be used to control the physical and mechanical properties of polymeric materials through various mechanisms.

Nucleating agents are additives that accelerate the crystallization process in semi-crystalline polymers like polypropylene (B1209903). amfine.com They provide heterogeneous surfaces that make crystallization more thermodynamically favorable, leading to an increased crystallization temperature and rate. amfine.com This results in the formation of smaller and more numerous spherulites, which can enhance properties such as flexural modulus, heat deflection temperature, and transparency. amfine.com

While this compound itself is not commonly cited as a nucleating agent, compounds with a similar 1,3,5-trisubstituted benzene (B151609) core, specifically 1,3,5-benzenetrisamides (BTAs) , are recognized as a novel and highly effective class of nucleating and clarifying agents for isotactic polypropylene (iPP). researchgate.netresearchgate.net These molecules self-assemble in the polymer melt to form fibrillar networks that act as templates for polymer crystallization. researchgate.net The effectiveness of BTAs significantly improves the mechanical and optical properties of iPP. researchgate.net For example, the addition of 1,3,5-benzenetricarboxylic acid tris(cyclohexylamide) demonstrates high nucleation efficiency, comparable to leading commercial agents. researchgate.net

| Property | Virgin iPP | iPP with BTCA-TCHA | Percentage Improvement |

|---|---|---|---|

| Crystallization Peak Temperature (°C) | 114.6 | 126.8 | - |

| Tensile Strength (MPa) | Data Not Specified | Data Not Specified | +9.7% |

| Flexural Modulus (MPa) | Data Not Specified | Data Not Specified | +12.4% |

| Haze Value (%) | Data Not Specified | Data Not Specified | -53.5% (Improvement) |

Data sourced from research on 1,3,5-benzenetricarboxylic acid tris(cyclohexylamide) (BTCA-TCHA). researchgate.net

The direct polymerization of this compound as a monomer is generally unfeasible due to the lack of a polymerizable functional group (like a vinyl or epoxy group) and the significant steric hindrance from the tert-butyl substituents. Sterically hindered monomers often exhibit hybrid behavior between conventional and living free-radical polymerization and can present significant synthetic challenges. qut.edu.aunih.gov

However, the core aromatic structure is relevant in the context of creating specialized polymers. Aromatic monomers are key components in the synthesis of hypercrosslinked polymers (HCPs), which are robust porous networks. rsc.org These materials are typically formed through Friedel-Crafts alkylation of aromatic units with external crosslinkers. rsc.org Increasing steric hindrance around the central aromatic ring can influence the final structure of the network. rsc.org While the target compound is not a typical monomer, its structural motif—a highly substituted, bulky aromatic ring—is precisely the type of building block used to impart rigidity and create porous architectures in advanced polymer networks.

Catalytic Utility of Derivatives and Metal Complexes

Derivatives of this compound are valuable as ligands in organometallic chemistry, where their steric bulk is a critical feature for controlling catalytic activity and selectivity. rsc.org The methoxy group can be converted to other functionalities (e.g., hydroxyl, phosphine) to create ligands that coordinate with transition metals. The three tert-butyl groups create a sterically crowded environment around the metal center, which is instrumental in facilitating specific reaction pathways. us-csic.es

In asymmetric catalysis, the goal is to selectively produce one enantiomer of a chiral molecule. The steric properties of ligands play a crucial role in achieving high enantioselectivity. researchgate.net Bulky ligands, such as those derived from a tri-tert-butylated phenyl scaffold, can create a well-defined and rigid chiral pocket around the catalyst's active site. This pocket forces incoming substrates to approach the metal center from a specific direction, thereby dictating the stereochemistry of the product.

The size of the ligand, often quantified by its cone angle, directly correlates with catalytic activity. researchgate.net For instance, in palladium-catalyzed amination reactions, the steric and electronic properties of bulky phosphine (B1218219) ligands control the ratio of the desired amine product to undesired side products. researchgate.net The steric hindrance can facilitate the crucial reductive elimination step while inhibiting side reactions like β-hydrogen elimination. researchgate.net While not involving the exact target molecule, these principles demonstrate how its derivatives, particularly phosphines with the 2,4,6-tri-tert-butylphenyl group, are designed to enhance stereocontrol in catalytic transformations. mdpi.com

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X, where X = N, O, S) bonds are among the most important transformations in organic synthesis. nih.govdntb.gov.ua Transition metal catalysis, particularly with palladium and copper, is a preferred method for these reactions. nih.govumass.edu The success of these catalytic cycles often depends on ligands that can promote the key steps of oxidative addition and reductive elimination.

Bulky ligands derived from sterically hindered phenols and anilines are highly effective in this context. The steric crowding provided by tert-butyl groups facilitates the reductive elimination step, which forms the final C-C or C-X bond and regenerates the active catalyst. nih.gov This is particularly important for coupling less reactive substrates, such as aryl chlorides, or for synthesizing sterically congested products. nih.gov For example, copper-catalyzed O-arylation of phenols has been successfully applied to the synthesis of hindered diaryl ethers, a reaction that can be challenging with less bulky ligand systems. nih.gov

| Reaction Type | Catalyst System (Example) | Role of Bulky Ligand | Reference |

|---|---|---|---|

| C-N Bond Formation (Buchwald-Hartwig Amination) | Palladium / Bulky Alkylphosphines | Facilitates reductive elimination of the amine product; allows coupling of aryl chlorides. | researchgate.netnih.gov |

| C-O Bond Formation (Diaryl Ether Synthesis) | Copper(I) / Picolinic Acid | Enables the synthesis of sterically hindered diaryl ethers under mild conditions. | nih.gov |

| C-C Bond Formation (Suzuki Coupling) | Palladium / Bulky Proazaphosphatrane Ligands | Allows for the synthesis of sterically hindered biaryls, even at room temperature. | msu.edu |

Metal-Mediated Transformations

Extensive searches of scientific literature and chemical databases have yielded no specific examples or detailed research findings regarding the use of this compound in metal-mediated transformations. While the sterically hindered nature of the parent compound, 1,3,5-Tri-tert-butylbenzene (B73737), allows it to be used in the preparation of certain organometallic sandwich complexes with metals like scandium, yttrium, and lanthanides, there is no corresponding research available for its 2-methoxy derivative.

The presence of the methoxy group and the significant steric bulk from the three tert-butyl groups create a unique electronic and steric environment. However, studies detailing its role as a ligand in catalysis, a substrate in metal-catalyzed cross-coupling reactions, or a precursor for other organometallic reagents are not present in the current body of scientific literature. The specific influence of the 2-methoxy substituent on the coordination chemistry or reactivity in metal-mediated processes remains an uninvestigated area.

Electronic and Luminescent Material Components

There is currently no published research or data to support the application of this compound as a component in electronic or luminescent materials. A thorough review of scientific databases reveals no studies investigating its photophysical properties, such as absorption, fluorescence, or phosphorescence. Furthermore, there are no reports of its incorporation into materials for applications like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as a host material for phosphorescent emitters.

While substituted aromatic compounds are foundational to the field of organic electronics, the specific combination of three bulky tert-butyl groups and a methoxy substituent on this benzene derivative has not been explored for these purposes. Consequently, data on its electronic properties, such as ionization potential, electron affinity, and charge transport characteristics, are not available. Research has not yet been undertaken to determine if this compound could serve as a building block for larger, π-conjugated systems or as a stable, bulky substituent to prevent aggregation and control morphology in thin films for electronic devices.

Theoretical and Computational Investigations

Quantum Chemical Studies of Electronic Structure and Bonding

Quantum chemical studies provide a fundamental understanding of the electronic structure and bonding within 1,3,5-Tri-tert-butyl-2-methoxybenzene. The molecular geometry is characterized by a planar benzene (B151609) ring. The methoxy (B1213986) group at the 2-position introduces asymmetry to the molecule.

Key geometric parameters have been identified through these studies. The C–O bond of the methoxy group has a length of 1.43 Å, which is typical for aromatic ethers. The C–C bonds connecting the tert-butyl groups to the benzene ring have an average length of 1.51 Å. The bond angles between the adjacent tert-butyl substituents are approximately 120° ± 2°, approaching an ideal trigonal planar geometry. However, the presence of the methoxy group causes minor distortions of less than 5°.

The significant steric repulsion between the bulky tert-butyl groups forces the molecule to adopt a "propeller-like" conformation. In this conformation, the tert-butyl groups rotate out of the plane of the aromatic ring to minimize van der Waals clashes. This is quantified by torsional angles of 15–25° between the methyl groups of the tert-butyl substituents and the benzene ring.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful computational tool used to investigate the mechanisms of chemical reactions and to characterize the transition states involved. For molecules with bulky substituents like this compound, DFT calculations can elucidate how steric hindrance and electronic effects influence reactivity.

While specific DFT studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles of DFT can be applied to predict its behavior. For instance, in reactions involving the aromatic ring, such as electrophilic aromatic substitution, DFT can be used to model the energy profiles of different pathways. These calculations would likely show that the sheer bulk of the three tert-butyl groups significantly hinders the approach of reagents to the ortho and para positions relative to the methoxy group, thereby influencing the regioselectivity of such reactions.

In studies of related sterically hindered phenols, DFT calculations at levels like M06-2X/Def2-SVP/SMD have been employed to investigate reaction mechanisms, such as the Kolbe-Schmitt reaction. researchgate.net These studies calculate the Gibbs free energy barriers for various steps, including electrophilic addition and proton transfer, to determine the most favorable reaction pathway. researchgate.netresearchgate.net For this compound, similar calculations could predict the transition state structures and activation energies for reactions such as oxidation or cleavage of the ether bond.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are employed to explore the conformational landscapes of flexible molecules by simulating the atomic motions over time. For this compound, MD simulations can provide a detailed picture of the dynamic behavior of the tert-butyl and methoxy groups.

These simulations would reveal the rotational freedom and preferred orientations of these substituents. The tert-butyl groups are expected to exhibit correlated rotational motions to minimize steric clashes, a phenomenon that can be visualized and quantified through MD trajectories. The methoxy group also possesses rotational freedom around the C(aryl)-O bond, and MD simulations can determine the potential energy surface for this rotation, identifying the most stable conformations.

In broader studies of substituted benzenes, MD simulations have been used to understand how substituent size and electronics affect molecular flexibility and intermolecular interactions in condensed phases. dtic.mil For this compound, MD can be used to study its interactions with solvents or its packing in a crystal lattice, providing insights that complement experimental crystallographic data.

Prediction of Spectroscopic Signatures

Computational chemistry offers powerful tools for the prediction of various spectroscopic signatures, which can be invaluable for the identification and characterization of compounds.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to calculate the ¹H and ¹³C NMR chemical shifts of this compound. longdom.orguncw.edu These calculations would predict distinct signals for the protons and carbons of the tert-butyl groups, the methoxy group, and the aromatic ring, taking into account the electronic effects of the substituents.

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. Computational frequency calculations, typically performed using DFT methods, can predict the vibrational frequencies and intensities. longdom.org For this compound, these calculations would identify characteristic vibrational modes, such as the C-H stretching of the alkyl and aromatic groups, the C-O stretching of the ether linkage, and the skeletal vibrations of the benzene ring.

| Spectroscopic Technique | Predicted Signatures |

|---|---|

| ¹H NMR | Signals for tert-butyl protons, methoxy protons, and aromatic protons with specific chemical shifts influenced by shielding/deshielding effects. |

| ¹³C NMR | Distinct signals for the carbons of the tert-butyl groups (quaternary and methyl), the methoxy carbon, and the aromatic carbons, reflecting their unique electronic environments. |

| IR Spectroscopy | Characteristic absorption bands for C-H stretching (aliphatic and aromatic), C-O stretching, and aromatic ring vibrations. |

| Raman Spectroscopy | Complementary vibrational modes to IR, particularly for symmetric vibrations of the benzene ring and tert-butyl groups. |

Steric and Electronic Effects Elucidation via Computational Models

Computational models are instrumental in disentangling the complex interplay of steric and electronic effects that govern the structure and reactivity of this compound.

Steric Effects: The dominant feature of this molecule is the immense steric bulk of the three tert-butyl groups. Computational models can quantify this steric hindrance, for example, by calculating steric maps or the percentage of buried volume (%VBur). mdpi.com These models would visually and numerically demonstrate how the tert-butyl groups shield the aromatic ring, making certain reaction sites inaccessible. The "propeller-like" conformation is a direct consequence of this steric strain.

| Effect | Computational Elucidation |

|---|

| Steric | - Calculation of steric maps and buried volume to quantify hindrance.

Future Research Directions and Perspectives

Development of Novel Synthetic Routes to Highly Hindered Methoxybenzenes

The synthesis of polysubstituted benzenes, particularly those with multiple bulky groups, is a formidable challenge in organic chemistry. fiveable.melibretexts.orgyoutube.compressbooks.publibretexts.org The very steric congestion that makes 1,3,5-Tri-tert-butyl-2-methoxybenzene an interesting target also complicates its synthesis. Future research will likely focus on overcoming these steric barriers to develop efficient and scalable synthetic routes.

Current strategies for constructing such crowded aromatic systems often rely on multi-step sequences that may suffer from low yields and limited substrate scope. libretexts.orgpressbooks.pub A key research direction will be the exploration of late-stage functionalization techniques. nih.gov For instance, developing methods for the direct C-H activation and subsequent methoxylation of 1,3,5-tri-tert-butylbenzene (B73737) could provide a more atom-economical and convergent route. The directing effects of the existing tert-butyl groups would need to be carefully considered and potentially overcome through innovative catalyst design. fiveable.me

Furthermore, the development of novel coupling reactions that can tolerate extreme steric hindrance will be crucial. Traditional cross-coupling methodologies may prove ineffective, necessitating the design of new catalyst systems with exceptionally active and sterically accessible catalytic sites. The exploration of alternative synthetic paradigms, such as those involving radical-based transformations or electrochemical methods, could also open new doors to these challenging molecules. scitechdaily.com

Table 1: Potential Synthetic Strategies for Highly Hindered Methoxybenzenes

| Synthetic Approach | Potential Advantages | Key Challenges |

| Late-Stage C-H Methoxylation | Atom economy, convergent synthesis | Overcoming steric hindrance, regioselectivity control |

| Sterically Tolerant Cross-Coupling | Modular approach | Catalyst deactivation, low yields |

| Radical-Based Methodologies | Alternative reactivity pathways | Selectivity, handling of reactive intermediates |

| Electrochemical Synthesis | Mild reaction conditions | Substrate scope, scalability |

Exploration of Unconventional Reactivity Pathways

The steric shielding provided by the three tert-butyl groups in this compound is expected to significantly alter its reactivity compared to less hindered analogues. While the methoxy (B1213986) group is a well-known ortho-para director in electrophilic aromatic substitution, the ortho positions in this molecule are completely blocked. numberanalytics.com This steric hindrance could lead to unusual regioselectivity, potentially favoring reactions at the less accessible meta position or even suppressing aromatic substitution altogether.

Future research should systematically investigate the reactivity of this compound under a variety of conditions. For example, subjecting it to strong electrophiles could reveal novel rearrangement pathways or unexpected C-H functionalization at the tert-butyl groups. The methoxy group itself could also exhibit atypical reactivity due to the constrained environment. Attempts to cleave the ether bond, for instance, might require unusually harsh conditions or proceed through unconventional mechanisms. numberanalytics.com

The exploration of transition-metal-catalyzed C-H functionalization at the aromatic ring or the tert-butyl substituents is another promising avenue. nih.govnih.govresearchgate.net The development of catalysts that can operate in such a sterically demanding environment would be a significant achievement and could unlock new strategies for the late-stage modification of complex molecules. nih.gov

Advanced Ligand Design for Tailored Catalytic Performance

The unique steric and electronic properties of this compound make it an intriguing scaffold for the design of novel ligands for catalysis. The bulky tert-butyl groups can create a well-defined pocket around a metal center, influencing the selectivity and activity of the catalyst. pnas.orgrsc.orgnih.gov

A key research direction would be the functionalization of the aromatic ring with coordinating groups, such as phosphines, N-heterocyclic carbenes, or pyridyl moieties. The synthesis of such derivatives would be challenging but could lead to a new class of "buchwald-type" or "phox-type" ligands with unprecedented steric bulk. These ligands could be particularly effective in reactions where control of the metal's coordination sphere is critical for achieving high selectivity, such as in asymmetric catalysis. pnas.orgnih.gov

The electronic nature of the methoxy group, being an electron-donating substituent, would also influence the properties of the resulting metal complexes. This interplay between the steric bulk of the tert-butyl groups and the electronic contribution of the methoxy group could be systematically tuned to optimize catalytic performance for specific applications.

Table 2: Potential Ligand Architectures based on this compound

| Ligand Type | Potential Coordinating Group | Target Catalytic Applications |

| Monodentate | Phosphine (B1218219), NHC | Cross-coupling, C-H activation |

| Bidentate | Diphosphine, Pyridyl-phosphine | Asymmetric hydrogenation, allylic substitution |

| Pincer | Bis(phosphine)phenyl | Dehydrogenation, C-H functionalization |

Integration into Novel Supramolecular Assemblies and Nanostructures

The rigid and bulky nature of this compound makes it an excellent building block for the construction of novel supramolecular assemblies and nanostructures. The non-covalent interactions involving the aromatic core and the aliphatic tert-butyl groups could be exploited to direct the self-assembly of these molecules into well-defined architectures. fortunejournals.comnumberanalytics.comnih.govmdpi.com

Future research could explore the self-assembly of this compound in both the solid state and in solution. In the crystalline phase, it may form porous organic frameworks with potential applications in gas storage or separation. The introduction of functional groups capable of hydrogen bonding or other specific intermolecular interactions would provide a powerful tool for controlling the packing and properties of these materials. rsc.org

In solution, derivatives of this compound could be designed to form discrete supramolecular cages or extended polymeric structures. nih.gov The hydrophobic tert-butyl groups could drive aggregation in aqueous media, leading to the formation of micelles or vesicles. The incorporation of photoresponsive or redox-active moieties could lead to the development of "smart" materials that respond to external stimuli. ruc.edu.cn

Deepening Mechanistic Understanding through Advanced Computational Techniques

Given the experimental challenges associated with studying highly hindered molecules, computational chemistry will be an indispensable tool for understanding the structure, properties, and reactivity of this compound. researchgate.netresearchgate.netresearchgate.netnih.govwhiterose.ac.ukchemrxiv.orgnih.govmdpi.commdpi.com Density Functional Theory (DFT) calculations can provide valuable insights into the molecule's conformational preferences, electronic structure, and the transition states of potential reactions. researchgate.netwhiterose.ac.ukmdpi.com

Moreover, computational modeling can be used to guide the design of new catalysts and ligands based on this scaffold. By simulating the interaction of metal complexes with the proposed ligands, researchers can predict their stability and catalytic activity before embarking on challenging synthetic work. The study of non-covalent interactions in potential supramolecular assemblies will also be crucial for predicting and understanding their self-assembly behavior. mdpi.comrsc.org

Q & A

Q. What are the established synthesis routes for 1,3,5-Tri-tert-butyl-2-methoxybenzene, and what precursors are typically used?

The compound is synthesized via alkylation of 3,5-di-tert-butylphenol with methylating agents such as dimethyl sulfate under alkaline conditions. Key precursors include:

Q. Methodological considerations :

- Reaction conditions (e.g., temperature, solvent polarity) must balance steric hindrance from tert-butyl groups and reactivity of the phenolic oxygen.

- Purification often requires column chromatography or recrystallization due to the compound’s high hydrophobicity.

Q. How is this compound characterized, and what spectral data are critical for validation?

Core characterization techniques include:

- NMR Spectroscopy :

- ¹H NMR : Look for singlet peaks for tert-butyl groups (δ ~1.3 ppm) and methoxy protons (δ ~3.3 ppm). Aromatic protons may appear as a singlet due to symmetry (δ ~6.5–7.0 ppm).

- ¹³C NMR : tert-butyl carbons (δ ~30–35 ppm), methoxy carbon (δ ~55 ppm), and aromatic carbons (δ ~110–150 ppm).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 276.457 (C₁₉H₃₂O) confirms molecular weight .

Validation tip : Cross-reference with literature data from Journal of Organic Chemistry (e.g., Zhang et al., 1998) to resolve ambiguities .

Advanced Research Questions

Q. How do steric and electronic effects of tert-butyl and methoxy groups influence reactivity in electrophilic substitution reactions?

The tert-butyl groups create steric hindrance, directing electrophiles to the para position relative to the methoxy group. Electronic effects include:

- Methoxy group : Electron-donating (+M effect) activates the ring but is sterically shielded.

- tert-Butyl groups : Strongly electron-donating via hyperconjugation, further activating the ring but limiting accessibility.

Q. Experimental design :

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting point, solubility) of this compound?

Discrepancies often arise from impurities or polymorphic forms. Strategies include:

Q. What role does this compound play in stabilizing radical intermediates or antioxidants?

The tert-butyl groups act as radical scavengers, while the methoxy group donates electrons to stabilize intermediates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products